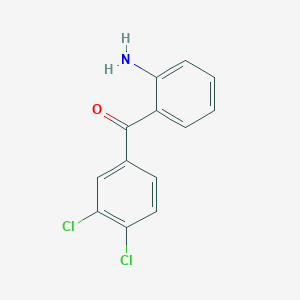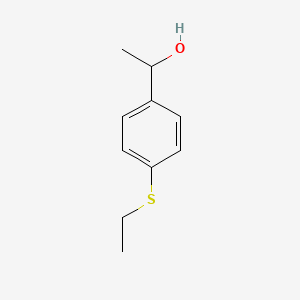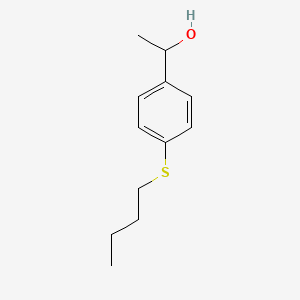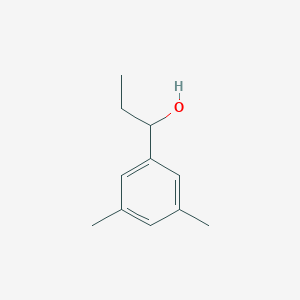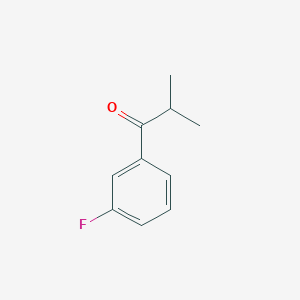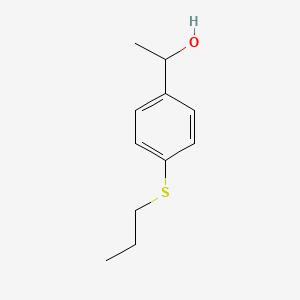
1-(4-(Propylthio)phenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Propylthio)phenyl)ethanol is an organic compound that falls under the category of substituted phenyl ethanols. The presence of a propylthio group at the para-position of the phenyl ring differentiates it from other similar compounds. It is known for its unique chemical properties, which make it an interesting subject in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1-(4-(Propylthio)phenyl)ethanol can be synthesized through various chemical reactions. One common method involves the alkylation of 4-mercaptophenol with 1-bromopropane, followed by reduction of the resulting intermediate. The specific reaction conditions such as temperature, solvent, and catalysts can vary depending on the desired yield and purity of the product.
Industrial Production Methods
For industrial-scale production, catalytic hydrogenation or reduction methods are often employed. These methods are optimized for efficiency and cost-effectiveness, ensuring the compound can be produced in large quantities without compromising on quality.
化学反应分析
Types of Reactions
1-(4-(Propylthio)phenyl)ethanol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The presence of both hydroxyl and thioether groups in its structure allows for a diverse range of chemical transformations.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate can be used to convert this compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reducing agents like lithium aluminum hydride are employed to reduce any potential by-products formed during synthesis, ensuring high purity of the final product.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted phenyl ethanols. These derivatives often exhibit unique properties that can be exploited in different applications.
科学研究应用
1-(4-(Propylthio)phenyl)ethanol has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, it serves as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for use in the development of new pharmaceuticals, particularly those targeting specific enzymatic pathways.
Industry: Employed in the manufacture of specialty chemicals and as an additive in various industrial processes.
作用机制
The compound's effects are primarily due to its ability to interact with biological molecules. It may function by binding to specific molecular targets, such as enzymes or receptors, and altering their activity. The propylthio group enhances its lipophilicity, allowing it to readily penetrate cell membranes and interact with intracellular targets.
相似化合物的比较
Compared to other substituted phenyl ethanols, 1-(4-(Propylthio)phenyl)ethanol exhibits distinct properties due to the presence of the propylthio group. This uniqueness makes it particularly useful in applications requiring specific chemical or biological activities.
Similar Compounds: 1-(4-Methylthio)phenyl)ethanol, 1-(4-Ethylthio)phenyl)ethanol, and 1-(4-(Isopropylthio)phenyl)ethanol.
Uniqueness: The length and structure of the propylthio group confer unique steric and electronic properties, influencing the compound's reactivity and interactions.
属性
IUPAC Name |
1-(4-propylsulfanylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h4-7,9,12H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWECRCPFXIMQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
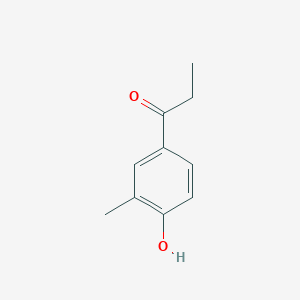
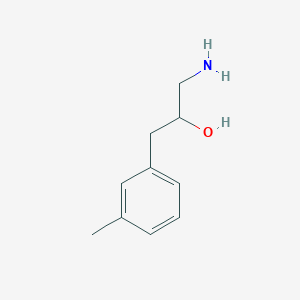
![2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B7846908.png)
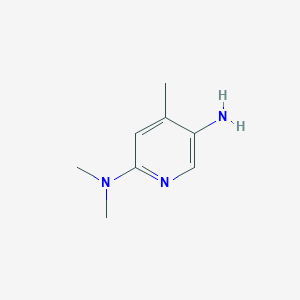
![2-Methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B7846919.png)
![[3-(3,4-Dimethylphenyl)-2-methylimidazo[2,1-b][1,3]thiazol-6-yl]methanol](/img/structure/B7846930.png)
![6-(2-Aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B7846931.png)
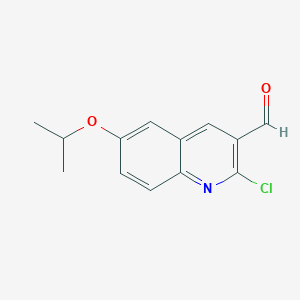
![N-[6-(2-amino-1,3-thiazol-4-yl)-3,4-dihydro-2H-chromen-4-yl]acetamide](/img/structure/B7846937.png)
